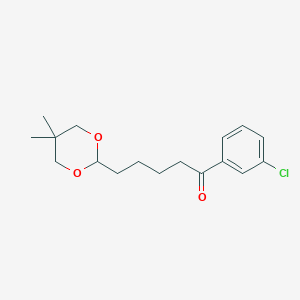

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQLUKJROMAYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645923 | |

| Record name | 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-94-9 | |

| Record name | 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Abstract

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth analysis of the methodologies and thought processes involved in the structure elucidation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a substituted valerophenone of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of techniques, instead focusing on the synergistic interplay of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a cohesive and self-validating structural hypothesis. Each section details not only the experimental protocol but also the expert interpretation of the resulting data, grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of small molecule characterization.

Introduction: The Imperative of Structural Integrity

In the realm of pharmaceutical sciences, the precise molecular architecture of a compound dictates its function. A slight variation in stereochemistry or regiochemistry can profoundly alter a molecule's biological activity, transforming a potent therapeutic into an inert or even toxic substance. The subject of our analysis, this compound (Molecular Formula: C₁₇H₂₃ClO₃), presents a multi-faceted challenge for structural analysis, incorporating an aromatic ketone, a chiral center (if the valerophenone chain is substituted), and a cyclic acetal. The presence of these distinct functional groups necessitates a multi-pronged analytical approach for unambiguous characterization. Our investigation will proceed logically, beginning with the determination of the molecular formula and subsequently assembling the molecular puzzle piece by piece using advanced spectroscopic techniques.

Foundational Analysis: Mass Spectrometry

Mass spectrometry is the initial and indispensable tool in any structure elucidation workflow, as it provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this analysis.

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Method: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode, and the mass range is set to scan from m/z 100 to 500.

-

Data Analysis: The resulting spectrum is analyzed for the [M+H]⁺ ion, and the exact mass is used to calculate the elemental composition.

Data Interpretation and Rationale

The primary objective is to confirm the molecular formula. The expected monoisotopic mass for C₁₇H₂₃ClO₃ is 310.1363 g/mol . The presence of a chlorine atom will also result in a characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third that of the M peak (containing ³⁵Cl).

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | 311.1436 | 311.1432 | -1.3 |

| [M+Na]⁺ | 333.1255 | 333.1251 | -1.2 |

The observation of the [M+H]⁺ and [M+Na]⁺ adducts with low ppm error provides high confidence in the proposed molecular formula of C₁₇H₂₃ClO₃.

Fragmentation Analysis: Unveiling the Core Structure

Tandem mass spectrometry (MS/MS) experiments provide crucial information about the connectivity of the molecule. By inducing fragmentation of the parent ion, we can deduce the structure of its constituent parts.

Logical Workflow for Structure Elucidation

Caption: A hypothetical diagram illustrating key 2D NMR correlations. (Note: A real image of the molecule with correlation arrows would be inserted here).

2D NMR: Assembling the Pieces

-

COSY: The COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the protons of the valerophenone chain, confirming the -CH₂-CH₂-CH₂-CH₂-CO- connectivity.

-

HSQC: The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.

By combining the information from all these NMR experiments, we can confidently assemble the complete structure of this compound.

Conclusion: A Self-Validating Structural Hypothesis

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link] [1]2. Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 74(1), 7–30. [Link] [2]3. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

An In-depth Technical Guide to 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a substituted valerophenone derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a halogenated aromatic ring, a five-carbon ketone backbone, and a protected aldehyde in the form of a dimethyl-substituted dioxane. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the chloro-substituent on the phenyl ring and the latent aldehyde functionality allows for a wide range of subsequent chemical modifications, positioning it as a valuable building block in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a detailed protocol for its likely synthesis, and insights into its potential applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 898785-94-9 | [1] |

| Molecular Formula | C₁₇H₂₃ClO₃ | [1] |

| Molecular Weight | 310.82 g/mol | [] |

| Purity | Typically ≥97% | [1] |

| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.[3][4] This approach involves the reaction of a Grignard reagent, derived from a protected bromo-aldehyde, with 3-chlorobenzonitrile, followed by acidic hydrolysis to yield the target ketone. This method is favored over alternatives like Friedel-Crafts acylation due to its high functional group tolerance and the specific regiochemistry required.

Experimental Protocol

Part 1: Synthesis of the Grignard Reagent (2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane)

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1.0 equivalent) in anhydrous diethyl ether or THF to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

-

Addition: Once the reaction has started, add the remaining solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part 2: Reaction with 3-Chlorobenzonitrile and Hydrolysis

-

Reaction: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 3-chlorobenzonitrile (0.95 equivalents) in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent.

-

Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The Grignard reagent will attack the electrophilic carbon of the nitrile to form a stable imine magnesium salt intermediate.[3][5]

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and an excess of aqueous acid (e.g., 3M HCl). Stir vigorously until the intermediate is fully hydrolyzed to the ketone.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield this compound.

Rationale for Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the successful formation and reactivity of the Grignard reagent.

-

Dioxane Protecting Group: The aldehyde functionality in the side chain is protected as a 5,5-dimethyl-1,3-dioxane. This protecting group is stable under the basic conditions of Grignard reagent formation and reaction but can be readily removed under acidic conditions if desired for subsequent transformations.[6] The gem-dimethyl group on the dioxane ring can enhance its stability.

-

Nitrile as Electrophile: The use of a nitrile (3-chlorobenzonitrile) as the electrophile is a strategic choice for ketone synthesis.[3] The intermediate imine magnesium salt is stable and does not typically react further with the Grignard reagent, which prevents the formation of tertiary alcohol byproducts that can occur when using esters or acid chlorides.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the acetal proton (around 4.5 ppm), the methylene protons adjacent to the carbonyl and the dioxane ring, and the methyl groups of the dioxane.

-

¹³C NMR will display distinct resonances for the carbonyl carbon (around 200 ppm), the acetal carbon (around 100 ppm), the aromatic carbons, and the aliphatic carbons of the chain and protecting group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be observed around 1680-1700 cm⁻¹. The C-O stretches of the dioxane will appear in the 1100-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development and Research

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups:

-

Ketone Modification: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build more complex heterocyclic structures.

-

Aromatic Ring Functionalization: The chloro-substituent can be modified through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups.

-

Latent Aldehyde: The dioxane protecting group can be removed under mild acidic conditions to reveal the terminal aldehyde. This aldehyde can then be used for a wide array of transformations, including Wittig reactions, aldol condensations, or oxidation to a carboxylic acid, significantly extending the synthetic possibilities.

The strategic placement of these functional groups allows for the divergent synthesis of a library of compounds from a common intermediate, which is a highly efficient approach in modern drug discovery.

References

-

PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

PrepChem.com. Synthesis of 4-chloro-valerophenone. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane. [Link]

-

University of Illinois Urbana-Champaign. Protecting Groups. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde. [Link]

-

SIELC Technologies. 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde. [Link]

-

ResearchGate. A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]

- Google Patents. US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane.

-

YouTube. Making Organic Molecules with Snatoms! 2,4-dimethyl-1,3-dioxane. [Link]

- Google Patents. RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane.

Sources

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone molecular weight

An In-depth Technical Guide to the Molecular Weight of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated organic compound with potential applications in synthetic and medicinal chemistry. The primary focus of this document is the precise determination and verification of its molecular weight, a fundamental parameter that underpins all quantitative aspects of its use in research and development. We will explore its chemical identity, the theoretical basis for its molecular weight calculation, and the experimental workflows for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's core physicochemical properties.

Compound Identification and Structural Elucidation

Unambiguous identification is the cornerstone of any chemical study. This compound is a complex molecule comprising three key structural motifs: a valerophenone core, a meta-substituted chlorophenyl group, and a protected aldehyde in the form of a dimethyl-dioxane acetal.

-

Systematic Name (IUPAC): 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone[1]

-

CAS Number: 898785-94-9[1]

-

Molecular Formula: C₁₇H₂₃ClO₃

The molecular formula is the empirical summary of the atomic composition, derived from elemental analysis and confirmed by high-resolution mass spectrometry. It dictates the compound's exact mass and nominal molecular weight.

Physicochemical Properties and Molecular Weight

The molecular weight (MW) is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃ClO₃ | |

| Molecular Weight | 310.82 g/mol | [1][] |

| InChI Code | 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | [1] |

| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [1] |

The Causality of Molecular Weight Calculation

The molecular weight of 310.82 g/mol is not an arbitrary number; it is the summation of the atomic weights of every atom present in the molecule, as defined by its molecular formula, C₁₇H₂₃ClO₃. The calculation is based on the standard atomic weights of the constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Chlorine (≈35.453 u), and Oxygen (≈15.999 u).

The precision of this value is paramount. For instance, in drug development, dosage is determined by the mass of the active pharmaceutical ingredient (API). An incorrect molecular weight would lead to erroneous molar calculations, impacting efficacy and safety studies. Similarly, in synthetic chemistry, reaction stoichiometry relies on accurate molar quantities to ensure optimal yield and purity.

Experimental Determination and Verification Workflow

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound. This process forms a self-validating system where theoretical prediction is tested against empirical evidence.

Caption: Workflow for Molecular Weight Determination and Verification.

Protocol: Theoretical Molecular Weight Calculation

This protocol outlines the steps to calculate the molecular weight from the molecular formula.

-

Identify Constituent Elements: From the formula C₁₇H₂₃ClO₃, the elements are Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).

-

Count Atoms: Determine the number of atoms for each element:

-

C: 17

-

H: 23

-

Cl: 1

-

O: 3

-

-

Obtain Standard Atomic Weights: Use the IUPAC standard atomic weights:

-

C: 12.011 u

-

H: 1.008 u

-

Cl: 35.453 u

-

O: 15.999 u

-

-

Calculate Total Mass for Each Element:

-

Mass of Carbon = 17 * 12.011 = 204.187 u

-

Mass of Hydrogen = 23 * 1.008 = 23.184 u

-

Mass of Chlorine = 1 * 35.453 = 35.453 u

-

Mass of Oxygen = 3 * 15.999 = 47.997 u

-

-

Sum for Total Molecular Weight:

-

Total MW = 204.187 + 23.184 + 35.453 + 47.997 = 310.821 g/mol

-

Protocol: Experimental Verification via Mass Spectrometry

This conceptual protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for verification.

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode for ESI, as the ketone moiety can be readily protonated.

-

Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for example, m/z 100-500.

-

Spectral Analysis & Interpretation:

-

Primary Peak: Look for the protonated molecular ion peak, [M+H]⁺. Given a molecular weight of ~310.82, this peak should appear at m/z ≈ 311.8.

-

Isotopic Pattern: The most crucial step for trustworthiness is observing the chlorine isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum should exhibit two peaks: the [M+H]⁺ peak and an "[M+2]+H" peak at approximately 2 m/z units higher (m/z ≈ 313.8). The intensity of the [M+2]+H peak should be roughly one-third that of the [M+H]⁺ peak, which is the characteristic signature of a molecule containing a single chlorine atom. This isotopic signature provides authoritative confirmation of the compound's elemental composition.

-

Conclusion

The molecular weight of this compound is definitively established as 310.82 g/mol . This value, derived from its molecular formula C₁₇H₂₃ClO₃, is a foundational parameter for all research and development activities involving this compound. Adherence to a rigorous workflow, combining theoretical calculation with experimental verification by methods such as mass spectrometry, ensures the highest degree of scientific integrity and trustworthiness in subsequent applications.

References

-

3-Chloropropiophenone. Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). IUCrData, 1(1), x160769. [Link]

Sources

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone IUPAC name

An In-depth Technical Guide to 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one

Executive Summary: This guide provides a comprehensive technical overview of the valerophenone derivative commonly known as 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, with the systematic IUPAC name 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one. We will dissect its structural nomenclature, propose a detailed synthetic pathway grounded in established organic chemistry principles, and explore its potential significance as a versatile intermediate in medicinal chemistry and drug development. This document is intended for researchers and scientists who require a deep understanding of this compound's chemistry and applications.

Introduction: The Valerophenone Scaffold in Modern Chemistry

Valerophenone, or 1-phenylpentan-1-one, is an aromatic ketone that serves as a fundamental building block in organic synthesis.[1] Its chemical structure, featuring a reactive carbonyl group and a modifiable phenyl ring, makes it an ideal precursor for more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] The versatility of the valerophenone core allows medicinal chemists to introduce various functional groups to tailor molecular structures for specific pharmacological effects, leading to its classification as a valuable scaffold in drug discovery.[2][3] Derivatives of this core are investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The subject of this guide, a specifically substituted valerophenone, exemplifies the strategic chemical modifications employed to create high-value intermediates for targeted synthesis programs.

Structural Elucidation and Chemical Identity

The formal IUPAC name, 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, precisely describes the molecule's architecture. A systematic breakdown of the name reveals its constituent parts:

-

Valerophenone Core (-pentan-1-one) : The parent structure is a five-carbon ketone chain where the carbonyl group is at the first position.

-

Phenyl Group (-phenyl) : This ketone is attached to a phenyl ring, making it a phenone.

-

Chloro Substituent (1-(3-chlorophenyl)-) : A chlorine atom is substituted at the 3-position (or meta position) of the phenyl ring.

-

Dioxane Side-Chain (-5-(5,5-dimethyl-1,3-dioxan-2-yl)) : A complex cyclic acetal group is attached to the fifth carbon of the pentanone chain. This moiety is formed from the protection of an aldehyde with neopentyl glycol (2,2-dimethyl-1,3-propanediol).

This specific combination of a halogenated aromatic ring and a protected functional group on the aliphatic chain makes this molecule a highly strategic intermediate in multi-step synthesis.

Caption: Chemical structure of 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | [7] |

| CAS Number | 898785-94-9 | [7] |

| Molecular Formula | C₁₇H₂₃ClO₃ | [7] |

| Molecular Weight | 310.82 g/mol | [7] |

| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | [7] |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of this molecule is most logically achieved via a Friedel-Crafts acylation reaction. This classic method allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl chain.[1][8] The key challenge is the preparation of the requisite acyl chloride side-chain, which contains a protected aldehyde. The 5,5-dimethyl-1,3-dioxane group (a neopentylidene acetal) is an excellent choice for a protecting group in this context, as it is stable under the Lewis acidic conditions of the Friedel-Crafts reaction and can be readily removed later under acidic aqueous conditions.

Caption: Proposed workflow for the synthesis of the target valerophenone derivative.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride

-

Oxidation & Protection: Begin with a suitable 6-carbon chain precursor, such as methyl 6-hydroxyhexanoate. Oxidize the terminal alcohol to an aldehyde using a mild oxidizing agent (e.g., PCC or a Swern oxidation).

-

Immediately following oxidation, dissolve the resulting aldehyde in toluene. Add neopentyl glycol (2,2-dimethyl-1,3-propanediol) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the acetal formation to completion.

-

Once the reaction is complete (monitored by TLC or GC-MS), neutralize the acid, wash the organic layer, and purify to yield the protected ester.

-

Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using aqueous NaOH, followed by acidic workup.

-

Chlorination: Convert the carboxylic acid to the acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride is typically used immediately in the next step.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend aluminum trichloride (AlCl₃, 1.25 eq.) in dry dichloromethane (DCM) at 0°C.[8]

-

Addition of Acyl Chloride: Slowly add a solution of the acyl chloride from Step 1 in dry DCM to the AlCl₃ suspension, maintaining the temperature at 0°C.

-

Addition of Aromatic: Subsequently, add a solution of chlorobenzene (1.0 eq.) dropwise to the reaction mixture at 0°C.[8]

-

Reaction Progression: Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.[8]

-

Workup and Purification: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8] Separate the organic phase and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one as the final product.

Utility in Research and Drug Development

This molecule is not an end-product but a sophisticated intermediate designed for further elaboration. Its value lies in the orthogonal reactivity of its functional groups.

-

The Protected Aldehyde: The dioxane group serves as a latent aldehyde. Upon selective deprotection (typically with aqueous acid), the aldehyde can be used in a variety of subsequent reactions:

-

Reductive amination to introduce amine functionalities.

-

Wittig reactions to extend the carbon chain.

-

Formation of heterocycles.

-

Oxidation to a carboxylic acid.

-

-

The Halogenated Phenyl Ring: The 3-chloro substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity to the aromatic core. The chloro group also modulates the electronic properties of the ring and can enhance binding affinity or improve metabolic stability in a final drug candidate.

-

The Ketone: The carbonyl group can be reduced to an alcohol, converted to an amine, or used as a key pharmacophoric feature for hydrogen bonding in a protein-ligand interaction.

The presence of these three distinct functional domains (ketone, halogenated ring, protected aldehyde) allows for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse and complex molecules for screening in drug discovery programs.

Conclusion

1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one is a strategically designed chemical intermediate. Its systematic IUPAC name accurately reflects a structure that combines a versatile valerophenone core with a halogenated phenyl ring and a protected aldehyde. The proposed synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound lies in its potential as a precursor in medicinal chemistry, offering multiple points for chemical modification to facilitate the discovery and development of novel therapeutic agents.

References

- EvitaChem. Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- Shaanxi Bloom Tech Co., Ltd. (2024). What is Valerophenone Used For?.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Valerophenone in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Valerophenone in Pharmaceuticals: A Deep Dive into its Role as a Synthesis Intermediate.

- PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

- ChemicalBook. 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE.

- Sigma-Aldrich. This compound.

- China What's usage of Valerophenone? Manufacturer and Supplier. (2023).

- PubChem. 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone.

- Grokipedia. Valerophenone.

- ChemicalBook. 3'-Chloropropiophenone synthesis.

- Sonneck, M., et al. (2016). 3-Chloropropiophenone. PMC, NIH.

- ResearchGate. Examples of benzophenone derivatives in the market and their uses.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. China What’s usage of Valerophenone? Manufacturer and Supplier | Starsky [starskychemical.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 898785-94-9 [sigmaaldrich.com]

- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Abstract: This technical guide provides a comprehensive framework for the structural analysis of complex organic molecules, using 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone as a detailed case study. As direct experimental data for this specific, non-commercial compound is not publicly available, this document serves as a high-fidelity educational template. The spectroscopic data presented herein—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are representative examples derived from established, first-principle spectroscopic theories and databases for analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integrated analytical logic required for unambiguous structure confirmation.

Molecular Structure Overview and Analytical Strategy

The target molecule, this compound, is a multi-functional compound. A successful spectroscopic analysis depends on systematically identifying the signals corresponding to its distinct structural components:

-

3-Chlorophenyl Ketone Moiety: This unit comprises a meta-substituted aromatic ring and a conjugated ketone. We anticipate characteristic signals in the aromatic region of the NMR spectrum, a strong carbonyl (C=O) absorption in the IR spectrum, and predictable fragmentation patterns in the mass spectrum, including a prominent chlorobenzoyl cation.

-

Valerophenone Alkyl Chain: A five-carbon chain links the aromatic ketone to the dioxane group. The methylene (-CH₂-) groups within this chain will present as a series of complex, coupled signals in the ¹H NMR spectrum, requiring careful analysis of chemical shifts and coupling constants to assign their positions relative to the electron-withdrawing carbonyl and bulky dioxane groups.

-

5,5-dimethyl-1,3-dioxane Acetal: This cyclic acetal, formed from neopentyl glycol, serves as a protecting group. Its key features include two methyl groups on a quaternary carbon, leading to a sharp singlet in the ¹H NMR, and the acetal proton (at the C2 position), which will appear as a unique triplet coupled to the adjacent methylene group of the valeryl chain.

The integrated analytical approach combines information from multiple spectroscopic techniques to build a self-validating structural hypothesis.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[4][5] High-field NMR provides critical information on the chemical environment, connectivity, and relative number of protons and carbons.

Experimental Protocol: High-Field FT-NMR

A robust protocol ensures data quality and reproducibility. The following steps represent a standard procedure for acquiring high-quality spectra of small organic molecules.[6]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[6]

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). IUPAC recommendations standardize chemical shift reporting relative to TMS.[7]

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

-

Instrumental Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical lineshapes on the solvent and TMS peaks.

-

Set acquisition parameters for ¹H NMR: spectral width of -2 to 12 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

For ¹³C NMR, use a wider spectral width (-10 to 220 ppm), a longer relaxation delay (5-10 seconds is common for ensuring quaternary carbons are observed), and accumulate several hundred to a few thousand scans.[8]

-

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The interpretation relies on analyzing chemical shift, integration, multiplicity (splitting pattern), and coupling constants (J).[4]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-a (CH₃) | 0.95 | s | 6H | - | Two equivalent methyl groups on a quaternary carbon, shielded. |

| H-b (CH₂) | 1.65 | quintet | 2H | ~7.5 | Methylene group coupled to four adjacent protons (H-c and H-d). |

| H-c (CH₂) | 1.75 | q | 2H | ~7.5 | Coupled to H-b (2H) and H-e (1H), complex pattern. |

| H-d (CH₂) | 3.05 | t | 2H | ~7.2 | Methylene alpha to the carbonyl group, deshielded. |

| H-e (CH) | 4.50 | t | 1H | ~5.0 | Acetal proton, deshielded by two oxygens, coupled to H-c. |

| H-f (CH₂) | 3.60 | d | 2H | ~11.0 | Axial protons on the dioxane ring, diastereotopic. |

| H-g (CH₂) | 3.50 | d | 2H | ~11.0 | Equatorial protons on the dioxane ring, diastereotopic. |

| H-arom | 7.45-7.90 | m | 4H | - | Protons on the meta-substituted chlorophenyl ring. |

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

¹³C NMR provides a count of unique carbon environments.[8]

| Assignment | Predicted δ (ppm) | Rationale |

| CH₃ (dioxane) | 21.8 | Shielded methyl carbons. |

| C(CH₃)₂ | 30.2 | Quaternary carbon of the dioxane ring. |

| C4 (chain) | 22.5 | Alkyl chain carbon. |

| C3 (chain) | 35.8 | Alkyl chain carbon. |

| C2 (chain) | 38.0 | Carbon alpha to the carbonyl. |

| CH₂O (dioxane) | 77.0 | Dioxane carbons bonded to oxygen. |

| CHO (acetal) | 101.5 | Acetal carbon, highly deshielded by two oxygens. |

| C-arom | 126.0 - 138.0 | Six signals expected for the aromatic carbons. |

| C=O | 198.5 | Ketone carbonyl carbon, deshielded.[9] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern technique that requires minimal sample preparation and is suitable for solid or liquid samples.[13][14]

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ absorptions.[10][15]

-

Sample Application: Place a small amount of the neat sample (a few milligrams of solid or one drop of liquid) directly onto the ATR crystal, ensuring complete coverage.[10]

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹ to obtain the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring and interpreting an ATR-FTIR spectrum.

Predicted IR Spectrum Analysis

| Frequency (cm⁻¹) | Intensity | Vibration / Assignment | Rationale |

| 3100-3000 | Medium | C-H stretch (sp²) | Aromatic C-H bonds. |

| 2960-2850 | Strong | C-H stretch (sp³) | Aliphatic C-H bonds from the alkyl chain and dioxane ring. |

| ~1690 | Strong, Sharp | C=O stretch | Aryl ketone carbonyl. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9] |

| ~1580, ~1470 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |

| 1200-1000 | Strong | C-O stretch | Multiple strong bands characteristic of the C-O-C-O-C system of the cyclic acetal. |

| ~780 | Strong | C-Cl stretch | Carbon-chlorine bond on the aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[16][17][18] The fragmentation pattern offers corroborating evidence for the proposed structure.[19]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules, which generates a protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize ESI source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu) with high resolution (>10,000 FWHM).

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).[16]

Workflow for HRMS Analysis

Sources

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 2. fiveable.me [fiveable.me]

- 3. vce.studypulse.au [vce.studypulse.au]

- 4. researchgate.net [researchgate.net]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. youtube.com [youtube.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. One moment, please... [chemistrytalk.org]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mse.washington.edu [mse.washington.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. measurlabs.com [measurlabs.com]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone physical characteristics

An In-depth Technical Guide to the Physicochemical Properties of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. As a substituted valerophenone, this compound incorporates a chlorophenyl moiety, a pentanone backbone, and a 5,5-dimethyl-1,3-dioxane group, suggesting its utility as a complex intermediate in targeted organic synthesis and potentially in the development of novel pharmaceutical agents. This document consolidates available data from chemical suppliers and databases and, more critically, outlines the necessary experimental protocols for a full and robust physicochemical characterization. Designed for researchers, chemists, and drug development professionals, this guide explains the causality behind analytical choices and provides self-validating methodologies to ensure data integrity, aligning with the highest standards of scientific rigor.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is registered under CAS Number 898785-94-9. Its structural complexity warrants a detailed breakdown of its key identifiers.

The compound is also known by its systematic IUPAC synonym: 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone. This nomenclature precisely describes the location of the chloro substituent on the phenyl ring and the connectivity of the dioxane-protected alkyl chain.

Caption: Structural representation of the molecule.

Tabulated Physicochemical Data

| Property | Value | Source |

| CAS Number | 898785-94-9 | |

| Molecular Formula | C₁₇H₂₃ClO₃ | |

| Molecular Weight | 310.82 g/mol | [] |

| InChI Key | SNQLUKJROMAYSC-UHFFFAOYSA-N | |

| InChI String | 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |

| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C | N/A |

| Purity | ≥97% (Commercially available) | |

| Appearance | Data not available. A related compound, 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, is described as a white crystalline substance.[2] | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available. A predicted boiling point for the isomeric 2',3'-dichloro-valerophenone derivative is 424.1±40.0 °C.[3] | N/A |

| Solubility | Data not available | N/A |

Protocols for Comprehensive Physicochemical Characterization

Given the absence of published experimental data for several key physical properties, this section provides robust, step-by-step methodologies for their determination. As a Senior Application Scientist, the rationale behind each protocol is as important as the method itself, ensuring a thorough and scientifically sound characterization.

Rationale: The Imperative for Empirical Data

In drug development and process chemistry, reliance on predicted values is insufficient for regulatory submission or process scale-up. Empirical data for melting point, solubility, and purity are non-negotiable. The melting point dictates storage conditions and provides a rapid purity check. Solubility is paramount for designing reaction conditions, purification strategies, and, in a pharmaceutical context, formulation development. Finally, a validated purity profile is essential for understanding the true activity and safety of a compound.

Experimental Workflow for Characterization

The logical flow of analysis ensures that foundational properties are confirmed before more resource-intensive tests are performed. Purity is assessed first, as it impacts all subsequent measurements.

Caption: Logical workflow for physicochemical analysis.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC with UV detection is the gold standard for purity analysis of aromatic compounds like this valerophenone derivative due to the strong UV absorbance of the phenyl ring. This method provides a quantitative percentage purity and reveals the presence of any synthesis-related impurities or degradation products.

Methodology:

-

System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 40% B

-

2-15 min: 40% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 40% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, 254 nm (primary wavelength), with spectral scan from 200-400 nm to check for peak purity.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock. Further dilute to 0.1 mg/mL for injection.

-

Injection Volume: 5 µL.

-

Trustworthiness (Self-Validation): Perform five replicate injections of the sample. The relative standard deviation (RSD) of the main peak area should be less than 2.0%. Purity is reported as the area percent of the main peak relative to all detected peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight. For this compound, the presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which is a powerful diagnostic tool for structural verification.

Methodology:

-

System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: Use the same chromatographic conditions as the HPLC method. The mass spectrometer will acquire data for the eluting peaks.

-

Expected Mass: Search for the protonated molecule [M+H]⁺ at m/z 311.14.

-

Trustworthiness (Self-Validation): Verify the isotopic pattern. The A+2 peak (corresponding to the ³⁷Cl isotope) should be observed at m/z 313.14 with an intensity of approximately 32% relative to the A peak (³⁵Cl). This isotopic signature provides extremely high confidence in the elemental formula.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H and ¹³C NMR will confirm the presence and relative positions of all key functional groups: the substituted aromatic ring, the aliphatic pentanone chain, and the unique signals of the dimethyl-dioxane moiety.

Methodology:

-

System: Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition:

-

Expected Regions:

-

Aromatic (δ 7.0-8.0 ppm): Signals corresponding to the 4 protons on the 3-chlorophenyl ring. The splitting pattern will confirm the 1,3-substitution.

-

Dioxane Acetal (δ 4.5-5.0 ppm): A triplet corresponding to the proton at the 2-position of the dioxane ring.

-

Dioxane Methylene (δ 3.5-4.0 ppm): Signals for the two CH₂ groups of the dioxane ring.

-

Aliphatic Chain (δ 1.5-3.0 ppm): Multiple signals corresponding to the -(CH₂)₄-C=O chain. The protons adjacent to the ketone will be the most downfield.

-

Dioxane Methyls (δ 0.8-1.2 ppm): Two singlets for the gem-dimethyl groups.

-

-

-

¹³C NMR Acquisition:

-

Expected Signals:

-

Ketone Carbonyl (δ ~200 ppm): C=O signal.

-

Aromatic Carbons (δ 120-140 ppm): Signals for the 6 aromatic carbons.

-

Acetal Carbon (δ ~100 ppm): C-2 of the dioxane ring.

-

Dioxane and Aliphatic Carbons (δ 20-70 ppm): Multiple signals for the remaining carbons.

-

-

-

Trustworthiness (Self-Validation): The integration of the proton signals must correspond to the number of protons in each environment. Correlation spectroscopy (e.g., COSY, HSQC) can be used to definitively assign all proton and carbon signals, creating an unassailable structural proof. Authoritative chemical shift data for common impurities and solvents should be consulted to avoid misinterpretation.[4][5]

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry, yet its fundamental physical properties are not well-documented in publicly accessible literature. This guide provides its core molecular identifiers and, more importantly, a detailed framework of validated analytical protocols necessary to establish a comprehensive and reliable physicochemical profile. By applying these methodologies, researchers and developers can ensure the quality, purity, and structural integrity of this compound, forming a solid foundation for its application in further research and development endeavors.

References

-

PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. [Link]

-

The Good Scents Company. valerophenone, 1009-14-9. [Link]

-

Wikipedia. Valerophenone. [Link]

-

PubChem. 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. [Link]

-

Gregory R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

-

SpectraBase. Valerophenone - Optional[13C NMR] - Chemical Shifts. [Link]

-

Hugo E. Gottlieb, et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry 1997, 62, 21, 7512–7515. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity is a cornerstone of its journey from the laboratory to the clinic. Poor aqueous solubility is a major hurdle in the development of new pharmaceuticals, often leading to low bioavailability and suboptimal therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a compound of interest in modern medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip scientists with the knowledge to accurately characterize the solubility of this and similar molecules, thereby accelerating the drug development process.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. For this compound (CAS Number: 898785-94-9), the following properties are of key interest:

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₇H₂₃ClO₃ | |

| Molecular Weight | 310.82 g/mol | |

| Appearance | Predicted to be a clear to pale yellow liquid or solid | General knowledge of similar valerophenone compounds[2][3] |

| Water Solubility | Predicted to be low to insoluble | Based on the structure and data for valerophenone[2][4][5] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be > 3 | Estimated based on similar structures[6] |

The presence of a substituted phenyl ring and a relatively long alkyl chain suggests that the molecule is lipophilic, which generally correlates with low aqueous solubility.[7] The "like dissolves like" principle suggests that this compound will be more soluble in organic solvents than in water.[8]

The Biopharmaceutics Classification System (BCS) and Its Implications

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] This classification is crucial for predicting a drug's in vivo performance.[11][12]

A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[9] Given the predicted low aqueous solubility of this compound, it is likely to fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[10] Distinguishing between these two classes is a critical step in the drug development process, as it dictates the formulation strategies required to enhance bioavailability.[13]

Theoretical and Practical Considerations for Solubility Measurement

The solubility of a compound can be expressed in two primary ways: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[14][15] It is a high-throughput method commonly used in early drug discovery for screening large numbers of compounds.[16][17] However, kinetic solubility values can often overestimate the true solubility due to the formation of a supersaturated state.[18]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[15][19] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[20]

The choice of analytical technique for quantifying the dissolved compound is also critical. High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are the most common methods.[19][21] HPLC offers greater specificity and can separate the analyte from impurities, while UV-Vis is a simpler and faster technique suitable for pure compounds with a chromophore.[21][22]

Experimental Protocols for Solubility Determination

The following section details the step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via the Shake-Flask Method

This protocol outlines a common procedure for assessing kinetic solubility.[17]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates

-

Thermomixer

-

Plate centrifuge or filtration device

-

UV-Vis plate reader or HPLC system

Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in DMSO.[17]

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO dilution to a larger volume (e.g., 245 µL) of PBS in a separate 96-well plate. This creates a range of concentrations with a final DMSO concentration of 2%.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with shaking (e.g., 850 rpm) in a thermomixer.[17]

-

Separation of Undissolved Compound: Centrifuge the plate at high speed or filter the solutions to remove any precipitate.[17]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a pre-validated UV-Vis or HPLC method.[23]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the gold-standard method for determining equilibrium solubility.[20][21]

Materials:

-

This compound (solid)

-

Biorelevant buffers (e.g., pH 1.2, 4.5, 6.8)[13]

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system with UV detector

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired buffer. Ensure there is visible undissolved solid.[20]

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16][21]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.[20]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[24]

-

Dilution: Dilute the filtered sample with an appropriate solvent to bring the concentration within the linear range of the analytical method.[24]

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.[25]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Illustrative Solubility Data and Interpretation

Since experimental data for this compound is not publicly available, the following tables present hypothetical yet plausible data based on the compound's structure and the behavior of similar molecules.

Table 1: Hypothetical Kinetic and Thermodynamic Solubility in Biorelevant Media

| Medium (pH) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| pH 1.2 Buffer | 15 | 2 |

| pH 4.5 Buffer | 12 | 1.5 |

| pH 6.8 Buffer | 10 | 1 |

| PBS (pH 7.4) | 9 | 0.8 |

Interpretation:

-

The kinetic solubility is consistently higher than the thermodynamic solubility, which is expected due to the formation of a supersaturated state.[18][26]

-

The solubility appears to be slightly higher at lower pH, which could indicate that the compound is a weak base, although further pKa determination would be necessary to confirm this.

-

The low µg/mL values for thermodynamic solubility strongly suggest that this compound would be classified as "low solubility" according to the BCS.[9]

Table 2: Hypothetical Solubility in Common Pharmaceutical Solvents

| Solvent | Solubility (mg/mL) at 25°C |

| Water | < 0.001 |

| Ethanol | > 100 |

| Propylene Glycol | > 100 |

| PEG 400 | > 100 |

| Acetone | > 100 |

| Ethyl Acetate | > 100 |

Interpretation:

-

As predicted by its lipophilic structure, the compound exhibits high solubility in common organic pharmaceutical solvents.[27][28] This information is valuable for developing non-aqueous formulations or for use in the synthesis and purification processes.[29]

Visualizing Experimental Workflows

Diagrams can provide a clear and concise overview of complex experimental procedures.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. The presented methodologies, rooted in established scientific principles, offer a robust approach for characterizing this and other novel chemical entities.

The illustrative data suggests that this compound is poorly soluble in aqueous media, likely classifying it as a BCS Class II or IV compound. This has significant implications for its formulation development, pointing towards the need for enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to enhance its bioavailability. Further studies to determine its intestinal permeability and pKa are essential next steps in its preclinical development.

References

- Biopharmaceutics Classification System - Wikipedia. (n.d.).

- Biopharmaceutics Classification System. (n.d.).

- Paudel, A., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.

- The BCS (Biopharmaceutical Classification System). (n.d.). Biorelevant.com.

- Lennernäs, H. (2007). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. PubMed Central.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Wang, J., & Wai, C. M. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

- Oum, A., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). ACS Publications.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2017). NIH.

- Solubility & Dissolution. (n.d.). PharmDecks.

- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed.

- How to find solubilities of drugs by using uv-visible spectroscopy? (2014). ResearchGate.

- Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024). Global Pharma Tek.

- An In-Depth Technical Guide to the Solubility of Valerophenone in Organic Solvents. (n.d.). Benchchem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- how can i test the solubility in hplc please ? (2009). Chromatography Forum.

- Solubility and Supersaturation. (n.d.). Pion Inc.

- The Importance of Solubility for New Drug Molecules. (2020).

- Valerophenone. (n.d.). Grokipedia.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).

- Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). ResearchGate.

- Beyond solubility: The magic of mixed solvents in pharmaceutical sciences. (2024). AIP Publishing.

- Pion Highlights 'Game Changing' Method to Measure Dissolution in Real Time. (2022).

- Valerophenone – Premium-Grade Ketone. (n.d.). Consolidated Chemical.

- The Determination of Solubility - Pion CheqSol Explained. (n.d.). Pion Inc.

- The Determination of Solubility - Pion CheqSol Explained. (n.d.). Pion Inc.

- Solubility measurement by extrapolation. (n.d.). Pion Inc.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

- 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. (n.d.). PubChem.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Valerophenone 1009-14-9 wiki. (n.d.). Guidechem.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.

- Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. (n.d.). EvitaChem.

- 1009-14-9, Valerophenone Formula. (n.d.). ECHEMI.

- chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. (n.d.). Sigma-Aldrich.

- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | C17H22Cl2O3 | CID 24727965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. pharmdecks.com [pharmdecks.com]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorelevant.com [biorelevant.com]

- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. improvedpharma.com [improvedpharma.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pharmaguru.co [pharmaguru.co]

- 24. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 25. researchgate.net [researchgate.net]

- 26. ovid.com [ovid.com]

- 27. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. globalpharmatek.com [globalpharmatek.com]

- 29. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

A Technical Guide to the Research Potential of 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is a primary driver of innovation. 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone emerges as a compound of significant interest, embodying a unique combination of structural motifs that suggest a wide range of potential applications. This technical guide provides an in-depth analysis of this molecule, offering a forward-looking perspective on its potential research applications for scientists and professionals in drug development. While direct research on this specific molecule is not yet prevalent in published literature, by examining its constituent parts—the valerophenone core, the chloro-substituent, and the 1,3-dioxane moiety—we can construct a robust framework for its potential utility.

The valerophenone scaffold is a well-established building block in the synthesis of a variety of pharmaceuticals, including those with activity in the central nervous system and as antineoplastic agents.[1][2] The introduction of a chlorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Furthermore, the 1,3-dioxane ring is a feature found in numerous biologically active compounds and can also serve as a protective group in multi-step organic syntheses.[4][5][6]

This guide will delve into the potential of this compound as a versatile intermediate in organic synthesis and as a promising scaffold for the development of novel therapeutic agents. We will explore hypothetical, yet scientifically grounded, research applications, complete with detailed experimental protocols and the underlying scientific rationale.

Physicochemical Properties (Predicted)

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems and designing appropriate experimental conditions. The properties of this compound are presented below.

| Property | Value | Source |

| CAS Number | 898785-94-9 | [7][8] |

| Molecular Formula | C17H23ClO3 | [7][8] |

| Molecular Weight | 310.82 g/mol | [7][8] |

| Predicted XLogP3 | 4.7 | [9] |

| Predicted Boiling Point | 424.1±40.0 °C | [10] |

| Predicted Density | 1.161±0.06 g/cm3 | [10] |

Potential Research Applications

The unique structural features of this compound suggest several promising avenues for research, primarily in the fields of medicinal chemistry and organic synthesis.

Scaffold for Novel CNS-Active Agents

The valerophenone core is a known precursor to drugs that act on the central nervous system (CNS).[1] The addition of a chloro-substituent can enhance blood-brain barrier penetration and modulate receptor binding affinity.[11] The 1,3-dioxane moiety can also influence the molecule's lipophilicity and overall conformation, which are critical for CNS activity.

Hypothetical Research Workflow:

Experimental Protocol: Reductive Amination for Derivative Synthesis

This protocol outlines a general procedure for the synthesis of a library of amine derivatives from the parent compound, a crucial step in exploring structure-activity relationships (SAR).

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine to the solution.

-

pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

-

Reducing Agent: After stirring for 1-2 hours, add 1.5 equivalents of a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Development of Novel Anticancer Agents

Valerophenone derivatives have been investigated for their potential as antineoplastic drugs.[2] The presence of a halogen atom can enhance cytotoxic activity. Furthermore, the 1,3-dioxane moiety is present in some compounds that exhibit multidrug resistance (MDR) modulation, a significant challenge in cancer chemotherapy.[4]

Proposed Mechanism of Action to Investigate:

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a palladium-catalyzed cross-coupling reaction to introduce a new aryl or heteroaryl group at the position of the chlorine atom.

-

Reaction Setup: In a reaction vessel, combine 1 equivalent of this compound, 1.2 equivalents of the desired boronic acid, and 2-3 equivalents of a base (e.g., potassium carbonate, cesium carbonate).

-

Solvent and Catalyst: Add a suitable solvent system (e.g., toluene/water, dioxane/water) and a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) under an inert atmosphere (e.g., nitrogen, argon).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, add water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion